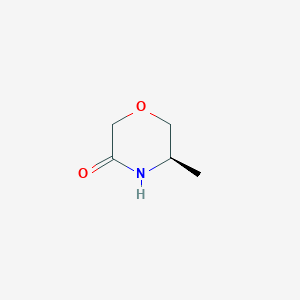
2-Ethylhexanoic acid, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid, lead salt is a chemical compound formed by the reaction of 2-ethylhexanoic acid with lead. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a stabilizer and a catalyst in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexanoic acid, lead salt typically involves the reaction of 2-ethylhexanoic acid with a lead compound, such as lead oxide or lead acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in reactors where 2-ethylhexanoic acid is reacted with lead compounds. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexanoic acid, lead salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lead metal and other reduced species.
Substitution: It can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Metal salts like sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Lead metal and reduced organic compounds.
Substitution: New metal salts and 2-ethylhexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexanoic acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic agents.
Industry: Utilized as a stabilizer in plastics and as a drying agent in paints and coatings.
Wirkmechanismus
The mechanism of action of 2-ethylhexanoic acid, lead salt involves its ability to interact with various molecular targets, such as enzymes and receptors. The lead ion can form complexes with organic molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexanoic acid, cobalt salt
- 2-Ethylhexanoic acid, nickel salt
- 2-Ethylhexanoic acid, tin salt
Comparison: 2-Ethylhexanoic acid, lead salt is unique due to its specific interactions with lead ions, which differ from those of cobalt, nickel, and tin salts. These differences result in distinct catalytic properties and applications in various industrial processes.
Eigenschaften
CAS-Nummer |
16996-40-0 |
|---|---|
Molekularformel |
C8H16O2Pb |
Molekulargewicht |
351 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;lead(2+) |
InChI |
InChI=1S/C8H16O2.Pb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
ONQAUOMFCUFPBJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.[Pb+2] |
Kanonische SMILES |
CCCCC(CC)C(=O)O.[Pb] |
| 16996-40-0 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)



![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
